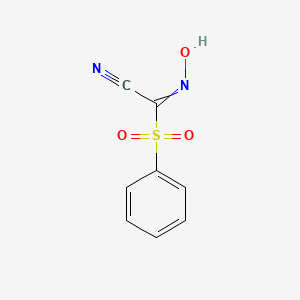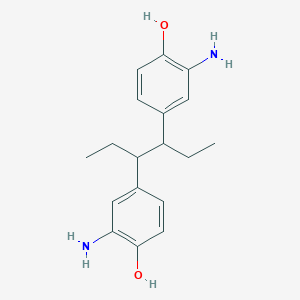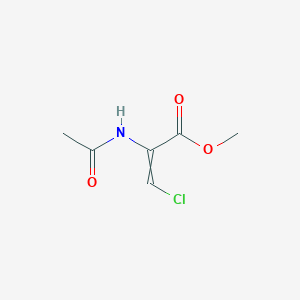
2,4,6-Tris(2,2-dimethylaziridin-1-yl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(2,2-dimethylaziridin-1-yl)-1,3,5-triazine is a synthetic organic compound belonging to the class of triazines Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms This particular compound is notable for its three aziridine groups, which are three-membered nitrogen-containing rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2,2-dimethylaziridin-1-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2,2-dimethylaziridine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the substitution of chlorine atoms with aziridine groups. The reaction is usually performed in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris(2,2-dimethylaziridin-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The aziridine groups can be oxidized to form corresponding oxaziridines.
Reduction: Reduction of the triazine ring can lead to the formation of partially or fully hydrogenated triazines.
Substitution: The aziridine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Hydrogenated triazines
Substitution: Various substituted triazines depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactive aziridine groups.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris(2,2-dimethylaziridin-1-yl)-1,3,5-triazine involves its ability to form covalent bonds with nucleophilic sites in target molecules. The aziridine groups are highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of stable adducts. This reactivity is harnessed in various applications, such as cross-linking in polymers and drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
2,4,6-Tris(aziridin-1-yl)-1,3,5-triazine: Similar structure but without the dimethyl groups on the aziridine rings.
2,4,6-Tris(2-methylaziridin-1-yl)-1,3,5-triazine: Similar structure with methyl groups instead of dimethyl groups.
Uniqueness
2,4,6-Tris(2,2-dimethylaziridin-1-yl)-1,3,5-triazine is unique due to the presence of the 2,2-dimethylaziridine groups, which impart distinct steric and electronic properties. These features can influence its reactivity and the stability of the compounds it forms, making it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
20354-76-1 |
|---|---|
Molekularformel |
C15H24N6 |
Molekulargewicht |
288.39 g/mol |
IUPAC-Name |
2,4,6-tris(2,2-dimethylaziridin-1-yl)-1,3,5-triazine |
InChI |
InChI=1S/C15H24N6/c1-13(2)7-19(13)10-16-11(20-8-14(20,3)4)18-12(17-10)21-9-15(21,5)6/h7-9H2,1-6H3 |
InChI-Schlüssel |
XQBPVIXOAFZEEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN1C2=NC(=NC(=N2)N3CC3(C)C)N4CC4(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


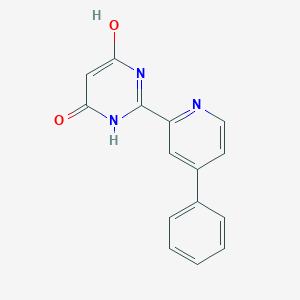
![N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide](/img/structure/B14002557.png)
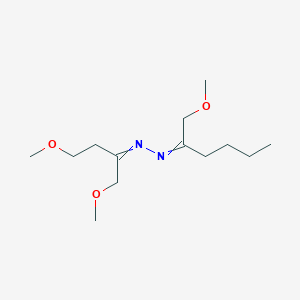
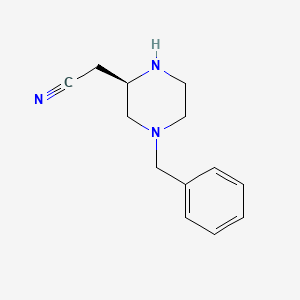

![1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene](/img/structure/B14002582.png)
![Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate](/img/structure/B14002585.png)
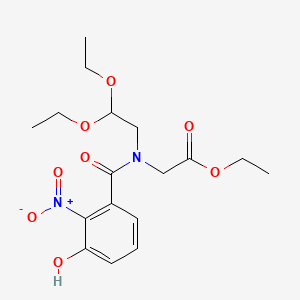


![2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14002604.png)
